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molecular formula C9H10ClNO B8803088 5-Chloro-6-methoxyisoindoline

5-Chloro-6-methoxyisoindoline

Cat. No. B8803088
M. Wt: 183.63 g/mol
InChI Key: RDARSPVKHUUPJX-UHFFFAOYSA-N
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Patent
US08530469B2

Procedure details

A solution of 5-chloro-6-methoxy-2-(4-methoxy-benzyl)-2,3-dihydro-1H-isoindole (600 mg) and anisole (0.3 ml) in trifluoroacetic acid (6 ml) was heated at 180° C. (50 W) for 40 minutes in a CEM discover microwave synthesiser. The reaction mixture was evaporated and re-evaporated with toluene. The crude material was partitioned between DCM and water, the aqueous layer washed with DCM (x 3) then evaporated and re-evaporated with toluene to give 5-chloro-6-methoxy-2,3-dihydro-1H-isoindole (256 mg) as green crystals. MS: [M+H]+ 184
Name
5-chloro-6-methoxy-2-(4-methoxy-benzyl)-2,3-dihydro-1H-isoindole
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[O:11][CH3:12])[CH2:7][N:6](CC1C=CC(OC)=CC=1)[CH2:5]2.C1(OC)C=CC=CC=1>FC(F)(F)C(O)=O>[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[O:11][CH3:12])[CH2:7][NH:6][CH2:5]2

Inputs

Step One
Name
5-chloro-6-methoxy-2-(4-methoxy-benzyl)-2,3-dihydro-1H-isoindole
Quantity
600 mg
Type
reactant
Smiles
ClC=1C=C2CN(CC2=CC1OC)CC1=CC=C(C=C1)OC
Name
Quantity
0.3 mL
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Name
Quantity
6 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated
CUSTOM
Type
CUSTOM
Details
re-evaporated with toluene
CUSTOM
Type
CUSTOM
Details
The crude material was partitioned between DCM and water
WASH
Type
WASH
Details
the aqueous layer washed with DCM (x 3)
CUSTOM
Type
CUSTOM
Details
then evaporated
CUSTOM
Type
CUSTOM
Details
re-evaporated with toluene

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2CNCC2=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 256 mg
YIELD: CALCULATEDPERCENTYIELD 70.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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